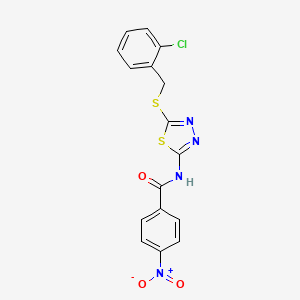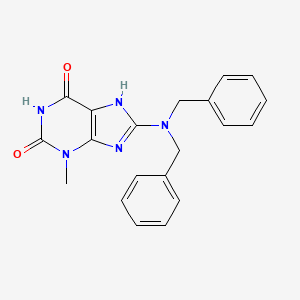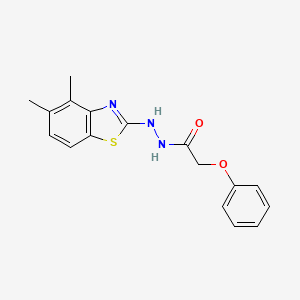![molecular formula C17H22N4O4S B2898088 2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide CAS No. 2189082-08-2](/img/structure/B2898088.png)
2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPSPB is a sulfonylbenzamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and division. This compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a key enzyme involved in cell cycle regulation. By inhibiting CDK2, this compound can prevent cancer cells from dividing and proliferating. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-proliferative effects on cancer cells, neuroprotective effects in Alzheimer's disease, and anti-inflammatory effects in rheumatoid arthritis. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
実験室実験の利点と制限
One advantage of using 2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide in lab experiments is its ability to selectively inhibit certain enzymes involved in disease processes, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types at high concentrations.
将来の方向性
There are several future directions for research on 2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide, including:
1. Further studies on the mechanism of action of this compound, including its interactions with other enzymes and proteins.
2. Development of this compound derivatives with improved potency and selectivity for specific disease targets.
3. Evaluation of the safety and efficacy of this compound in animal models and clinical trials.
4. Investigation of the potential use of this compound in combination with other drugs for synergistic effects.
5. Exploration of the potential use of this compound in other disease areas, such as autoimmune disorders and infectious diseases.
合成法
The synthesis of 2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide involves a series of chemical reactions that result in the formation of the sulfonylbenzamide derivative. The starting material for the synthesis is 2-methoxy-5-nitrobenzamide, which is converted to 2-methoxy-5-amino-benzamide through a reduction reaction. The amino group is then protected with a tert-butyloxycarbonyl (Boc) group, and the nitro group is reduced to an amine using palladium on carbon (Pd/C) as a catalyst. The resulting amine is then reacted with 2-(2-methylpyrazol-3-yl)piperidine in the presence of triethylamine (TEA) to form the final product, this compound.
科学的研究の応用
2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide has been studied extensively for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In cancer research, this compound has been shown to have anti-proliferative effects on cancer cells by inhibiting the activity of certain enzymes involved in cell growth and division. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects by reducing the accumulation of toxic proteins in the brain.
特性
IUPAC Name |
2-methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20-14(8-9-19-20)15-5-3-4-10-21(15)26(23,24)12-6-7-16(25-2)13(11-12)17(18)22/h6-9,11,15H,3-5,10H2,1-2H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPBEWSRSGFZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide](/img/structure/B2898005.png)
![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2898006.png)

![4-({[(2,4-Dichlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2898011.png)
![3-(4-bromobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898015.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea](/img/structure/B2898016.png)

![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2898019.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2898021.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2898024.png)
![ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2898025.png)
